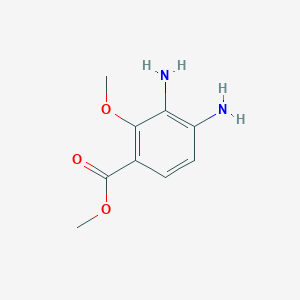

Methyl 3,4-diamino-2-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 3,4-diamino-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEQERJJDQFUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477515 | |

| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538372-37-1 | |

| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,4-diamino-2-methoxybenzoate: Properties, Synthesis, and Applications

An In-depth Technical Guide to Methyl 3,4-diamino-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a benzene ring makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and known applications, with a focus on its utility in pharmaceutical and materials science research.

Chemical Identity and Properties

Structure and Nomenclature:

This compound is systematically named according to IUPAC nomenclature. The core structure is a benzoic acid methyl ester with a methoxy group at the 2-position and two amino groups at the 3- and 4-positions.

Physicochemical Properties:

While comprehensive experimental data for this specific isomer is not widely published, its properties can be predicted based on its structure and data from closely related isomers. It is expected to be a solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 196.20 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 538372-37-1 | --INVALID-LINK--[1] |

| Predicted Density | 1.258±0.06 g/cm³ | Echemi[2] |

| Predicted XLogP3 | 0.4 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Predicted Rotatable Bond Count | 3 | PubChem[1] |

| Predicted Polar Surface Area | 87.6 Ų | PubChem[1] |

Synthesis of this compound

A key synthetic route to this compound involves the reduction of a corresponding dinitro or nitro-amino precursor. A representative experimental protocol is detailed below, based on a method described in the patent literature.[1]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of a nitro-substituted precursor to yield this compound.

Materials:

-

Methyl 3-amino-2-methoxy-4-nitrobenzoate (or a similar precursor)

-

Methanol

-

Triethylamine

-

Palladium on carbon (10% Pd/C)

-

Nitrogen gas

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

In a suitable reaction vessel, dissolve the nitro-containing precursor (e.g., Methyl 3-amino-2-methoxy-4-nitrobenzoate, 2.5 g, 9.6 mmol) in methanol.

-

Add triethylamine (16 mL) to the solution.

-

Carefully add palladium on carbon (2.3 g) to the mixture.

-

Seal the reaction vessel and purge with nitrogen gas.

-

Pressurize the vessel with hydrogen gas to 4 atm.

-

Stir the reaction mixture vigorously at room temperature for 16 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), carefully depressurize the vessel and purge with nitrogen gas.

-

Remove the palladium on carbon catalyst by filtration through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 3:2 ratio), to afford pure this compound (1.3 g, 40% yield).[1]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two signals in the aromatic region, likely appearing as doublets or singlets depending on the coupling constants.

-

Methoxy Protons: A singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group.

-

Methyl Ester Protons: A singlet around 3.7-3.9 ppm corresponding to the -COOCH₃ group.

-

Amino Protons: Two broad singlets corresponding to the two -NH₂ groups, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the range of 165-175 ppm for the ester carbonyl carbon.

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 100-150 ppm), with carbons attached to oxygen and nitrogen atoms appearing at lower field.

-

Methoxy Carbon: A signal around 55-60 ppm.

-

Methyl Ester Carbon: A signal around 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands from the methoxy and methyl ester groups just below 3000 cm⁻¹.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C Stretching: Aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and ether linkages.

Mass Spectrometry (Predicted):

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃). PubChemLite provides predicted collision cross-section data for various adducts.[3]

Reactivity and Applications

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Its two adjacent amino groups provide a reactive site for cyclization reactions to form five- or six-membered rings.

Key Reactions:

-

Benzotriazole Formation: The vicinal diamine functionality can react with reagents like isoamyl nitrite to form benzotriazole derivatives. For instance, the reaction of this compound with isoamyl nitrite yields methyl 4-methoxybenzotriazole-5-carboxylate.[4] This reaction is a key step in the synthesis of certain bioactive molecules.

-

Hydrolysis: The methyl ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to the corresponding carboxylic acid, 3,4-diamino-2-methoxybenzoic acid. This transformation allows for further modifications at the carboxyl group, such as amide bond formation.

Reaction Scheme: Benzotriazole Formation

Caption: Formation of a benzotriazole derivative.

Applications in Drug Discovery and Materials Science:

-

Pharmaceutical Synthesis: This compound serves as a precursor in the synthesis of biologically active molecules. It has been utilized in the development of modulators of the STING (Stimulator of Interferon Genes) pathway, which is implicated in immune responses. It is also a reactant in the synthesis of DNA-binding oligomers.

-

Neuroprotective Agents: Patent literature describes the use of this compound as an intermediate in the synthesis of medicinal compounds investigated as neuroprotective agents.[1]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage:

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined reactivity, particularly the ability of its vicinal diamine moiety to participate in cyclization reactions, makes it a valuable tool for the construction of complex molecular frameworks. Further research into the properties and applications of this compound is likely to uncover new opportunities for its use in the development of novel functional molecules.

References

- 1. CN104045552A - Medicinal compound as neuroprotective agent - Google Patents [patents.google.com]

- 2. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021009362A1 - Benzothiophene, thienopyridine and thienopyrimidine derivatives for the modulation of sting - Google Patents [patents.google.com]

- 4. CN104045552A - ä½ä¸ºç¥ç»ä¿æ¤åçè¯ç¨ååç© - Google Patents [patents.google.com]

"Methyl 3,4-diamino-2-methoxybenzoate" CAS number 538372-37-1

An In-depth Technical Guide to Methyl 3,4-diamino-2-methoxybenzoate (CAS 538372-37-1): A Versatile Scaffolding Intermediate in Contemporary Drug Discovery

Abstract

This compound, identified by CAS number 538372-37-1, is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring an ortho-phenylenediamine moiety constrained by methoxy and methyl ester groups, positions it as a valuable and versatile building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its physicochemical properties, propose a rational synthetic pathway with detailed mechanistic insights, and delve into its critical applications as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors. The document is structured to provide not just data, but a field-proven perspective on the strategic utilization of this key intermediate.

Compound Identification and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. This section consolidates the key identifiers and physicochemical data for this compound.

Nomenclature and Chemical Identifiers

The compound is systematically identified by several nomenclature and registry systems, ensuring unambiguous recognition in global databases and literature.

| Identifier | Value | Source |

| CAS Number | 538372-37-1 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1][2][3] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| Canonical SMILES | COC1=C(C=CC(=C1N)N)C(=O)OC | [1][3] |

| InChI Key | RWEQERJJDQFUDV-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

The physical properties of the compound dictate its handling, reaction conditions, and purification strategies. While extensive experimental data is not widely published, a combination of predicted and available data provides a working profile.

| Property | Value | Notes |

| Physical State | Solid (Predicted) | Based on related structures. |

| Boiling Point | 408.6 ± 40.0 °C | Predicted value.[4] |

| Density | 1.258 ± 0.06 g/cm³ | Predicted value.[4] |

| Monoisotopic Mass | 196.08479225 Da | Computed by PubChem.[1] |

| Predicted XlogP | 0.4 | A measure of lipophilicity.[1] |

Spectroscopic Profile: Experimental spectra for this compound are not readily available in public repositories. However, its structure allows for a confident prediction of its key spectroscopic features:

-

¹H NMR: Protons on the aromatic ring would appear as distinct doublets or multiplets in the aromatic region. The methoxy (-OCH₃) and ester (-COOCH₃) groups would each produce sharp singlets in the upfield region (typically ~3.8-4.0 ppm). The two amine (-NH₂) groups would present as broad singlets, the chemical shift of which would be dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (~166 ppm). Aromatic carbons would resonate in the typical 110-150 ppm range, with those bonded to oxygen and nitrogen showing characteristic shifts. The two methoxy carbons would appear upfield (~52-60 ppm).

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine groups (~3300-3500 cm⁻¹), C=O stretching from the ester group (~1700-1725 cm⁻¹), C-O stretching from the ether and ester linkages, and C=C stretching from the aromatic ring.

-

Mass Spectrometry: The predicted monoisotopic mass is 196.0848 Da.[5] Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 197.0921.

Synthesis and Mechanistic Considerations

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost-benefit analysis. A plausible and efficient synthetic route can be designed starting from a readily available precursor.

Proposed Synthetic Workflow

A logical approach involves the nitration of a substituted benzoic acid followed by a selective reduction. This multi-step process leverages standard, well-understood organic transformations.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Dinitration of Methyl 2-methoxy-3-nitrobenzoate

-

To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add Methyl 2-methoxy-3-nitrobenzoate.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring progress by TLC.

-

Pour the reaction mixture carefully onto crushed ice, causing the dinitrated product to precipitate.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Causality Insight: The methoxy group is an ortho-, para-director. In the starting material, the position ortho to the methoxy group is blocked, and the position para is occupied by the nitro group. The second nitration is therefore directed to the available ortho position (C4), facilitated by the electron-donating nature of the methoxy group.

Step 2: Reduction of Methyl 2-methoxy-3,4-dinitrobenzoate

-

Suspend the dinitrated intermediate in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective choice is iron powder with ammonium chloride in aqueous ethanol, or catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the mixture to reflux (for Fe/NH₄Cl) or stir under H₂ pressure (for Pd/C) until the reaction is complete (monitored by TLC).

-

If using iron, filter the hot solution to remove iron salts. If using Pd/C, filter through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Trustworthiness & Validation: This reduction protocol is self-validating. The disappearance of the nitro starting material and the appearance of a more polar product on a TLC plate provides a real-time reaction check. The final product's identity and purity would be confirmed by the spectroscopic methods outlined in Section 1.2, ensuring the desired transformation has occurred.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a scaffold for building molecules with therapeutic potential. The ortho-phenylenediamine core is a privileged substructure in medicinal chemistry.

A Gateway to Biologically Active Heterocycles

The adjacent amine groups are poised for cyclization reactions with a variety of dielectrophiles to form fused heterocyclic systems. This makes the compound a key starting material for libraries of potential drug candidates.

Caption: Elaboration of the core scaffold into diverse, biologically relevant heterocycles.

Case Study: Scaffolding for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology. Many successful inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The structure of this compound is particularly well-suited for this purpose.

-

TRK Inhibitors: The neurotrophic receptor tyrosine kinases (TRKs) are targets in various cancers. The development of next-generation pan-TRK inhibitors often involves complex heterocyclic scaffolds that can be derived from ortho-phenylenediamine precursors.[6]

-

EGFR Inhibitors: Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR), is based on a quinazoline core.[7][8] The synthesis of such quinazolines can be accomplished from appropriately substituted aminobenzoates, highlighting the utility of this compound class in accessing established pharmacophores.[7][8]

-

G9a Inhibitors: In the field of epigenetics, inhibitors of the G9a histone methyltransferase, such as BIX-01294, are based on a quinazoline scaffold, further demonstrating the broad applicability of heterocycles derived from ortho-diamino aromatics.[9]

The methoxy group at the 2-position provides a crucial steric and electronic handle. It can orient substituents towards or away from key binding regions within an enzyme's active site, serving as a "linchpin" for optimizing potency and selectivity.

Other Reported Applications

Beyond kinase inhibition, this compound has been cited as a reactant in the synthesis of DNA-binding oligomers, indicating its utility in the field of chemical biology and diagnostics.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a hazard assessment can be made based on its functional groups and data from closely related chemicals.

-

Hazard Assessment: Aromatic amines can be skin and respiratory sensitizers. The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11]

-

Recommended Handling:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.

Conclusion

This compound (CAS 538372-37-1) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its densely functionalized structure provides a robust and versatile platform for accessing a wide range of high-value heterocyclic scaffolds. The strategic placement of its diamino, methoxy, and ester functionalities makes it an ideal starting point for constructing targeted libraries against critical disease targets, most notably protein kinases. By understanding its properties, synthesis, and reactivity, researchers can fully leverage this powerful building block to accelerate the development of novel therapeutics.

References

- 1. This compound | C9H12N2O3 | CID 12097753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 538372-37-1 CAS MSDS (Benzoic acid, 3,4-diamino-2-methoxy-, methyl ester (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. Benzoic acid, 3,4-diamino-2-methoxy-, methyl ester (9CI) CAS#: 538372-37-1 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

- 6. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. theclinivex.com [theclinivex.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

The Versatile Building Block: A Technical Guide to Methyl 3,4-diamino-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery. Among the myriad of molecular scaffolds, the benzimidazole core is of particular interest due to its prevalence in a wide range of biologically active compounds. Methyl 3,4-diamino-2-methoxybenzoate (MDAMB), with its strategically positioned functional groups, emerges as a pivotal precursor for the construction of these valuable heterocyclic systems. This technical guide provides an in-depth analysis of the molecular structure, a robust synthesis protocol, and the significant applications of MDAMB in the realm of pharmaceutical research and development.

Core Molecular Structure and Spectroscopic Profile

The molecular identity of this compound is defined by its unique arrangement of substituents on the benzene ring. The presence of vicinal amino groups, a methoxy group, and a methyl ester functionality imparts a distinct reactivity profile, making it an ideal substrate for a variety of chemical transformations.

Chemical Identifiers:

| Property | Value | Source |

| CAS Number | 538372-37-1 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₂N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | COC1=C(C=CC(=C1N)N)C(=O)OC | --INVALID-LINK-- |

| InChI Key | RWEQERJJDQFUDV-UHFFFAOYSA-N | --INVALID-LINK-- |

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.8 - 7.2 | m | 2H | Ar-H | The two aromatic protons are expected to appear in this region, with their coupling pattern influenced by the surrounding substituents. |

| ~ 3.9 | s | 3H | -OCH₃ (methoxy) | The methoxy group protons will appear as a singlet in a region typical for aryl methyl ethers. |

| ~ 3.8 | s | 3H | -OCH₃ (ester) | The methyl ester protons will also appear as a singlet, likely at a slightly different chemical shift than the methoxy group. |

| ~ 3.5 - 4.5 | br s | 4H | -NH₂ | The amino group protons are expected to appear as a broad singlet, and their chemical shift can be variable and dependent on concentration and solvent. |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 167 | C=O (ester) | The carbonyl carbon of the ester group is expected to be in this downfield region. |

| ~ 140 - 150 | Ar-C (substituted) | The aromatic carbons attached to the methoxy and amino groups will have distinct chemical shifts in this range. |

| ~ 110 - 125 | Ar-C (unsubstituted) | The aromatic carbons bearing hydrogen atoms will appear in this region. |

| ~ 52 | -OCH₃ (ester) | The carbon of the methyl ester group. |

| ~ 56 | -OCH₃ (methoxy) | The carbon of the methoxy group attached to the aromatic ring. |

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400 - 3200 | N-H stretching | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amino groups. |

| 3000 - 2800 | C-H stretching | Aromatic and aliphatic C-H stretching vibrations. |

| ~ 1700 | C=O stretching | Strong absorption characteristic of the ester carbonyl group. |

| ~ 1600 - 1450 | C=C stretching | Aromatic ring vibrations. |

| ~ 1250 | C-O stretching | Asymmetric C-O-C stretching of the methoxy and ester groups. |

| ~ 1050 | C-O stretching | Symmetric C-O-C stretching. |

Predicted Mass Spectrometry Data:

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).

Synthesis of this compound: A Proposed Protocol

A robust and efficient synthesis of this compound can be logically designed based on established organic chemistry principles, primarily involving the esterification of a substituted benzoic acid followed by the reduction of nitro groups.

Proposed Synthetic Pathway:

A two-step synthetic route to the target molecule.

Step-by-Step Experimental Protocol:

Part 1: Esterification of 2-Methoxy-3,4-dinitrobenzoic Acid

-

Reaction Setup: To a solution of 2-methoxy-3,4-dinitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Methyl 2-methoxy-3,4-dinitrobenzoate. Further purification can be achieved by column chromatography.

Part 2: Reduction of Methyl 2-methoxy-3,4-dinitrobenzoate

-

Reaction Setup: Dissolve the Methyl 2-methoxy-3,4-dinitrobenzoate from the previous step in a suitable solvent such as acetic acid or ethanol.

-

Reduction:

-

Method A (Iron/Acetic Acid): Add iron powder to the solution and heat the mixture. The reduction of the nitro groups is typically exothermic. Monitor the reaction by TLC.

-

Method B (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere with vigorous stirring.

-

-

Work-up:

-

Method A: After the reaction is complete, filter the hot solution to remove the iron salts. The filtrate can then be concentrated and the product extracted.

-

Method B: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Application in Drug Development: A Gateway to Benzimidazoles

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to a wide array of substituted benzimidazoles. The vicinal diamino functionality is primed for cyclization reactions with various electrophiles to form the imidazole ring.

General Benzimidazole Synthesis:

The condensation of o-phenylenediamines, such as MDAMB, with aldehydes or carboxylic acids (or their derivatives) is a fundamental and widely employed method for the synthesis of 2-substituted benzimidazoles[2].

Condensation of MDAMB with an aldehyde to form a benzimidazole.

This reaction can be catalyzed by a variety of reagents, including mineral acids, Lewis acids, or transition metal catalysts, often under mild conditions[2]. The substituents on the resulting benzimidazole can be readily modulated by choosing the appropriate aldehyde or carboxylic acid, allowing for the generation of diverse chemical libraries for biological screening. The methoxy and methyl ester groups on the MDAMB backbone provide additional handles for further chemical modification, enhancing its value as a versatile scaffold in drug discovery programs. For instance, 3,4-diaminobenzoic acid derivatives have been investigated as inhibitors of M1 aminopeptidases, which have roles in the immune response[3].

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of medicinally relevant heterocyclic compounds, particularly benzimidazoles. Its unique molecular architecture, characterized by adjacent amino groups and other functional handles, provides a versatile platform for the construction of complex molecular targets. The synthetic route outlined in this guide, based on well-established chemical transformations, offers a reliable method for its preparation. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

Spectroscopic Analysis of Methyl 3,4-diamino-2-methoxybenzoate: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diamino-2-methoxybenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a benzene ring makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including heterocyclic systems and novel pharmaceutical agents. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization, ensuring the identity, purity, and structural integrity of subsequent products. This technical guide provides a detailed overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A thorough understanding of its spectral data is crucial for researchers to confirm its synthesis and to follow its transformations in chemical reactions.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound.

Molecular Formula: C₉H₁₂N₂O₃[1][2]

Molecular Weight: 196.20 g/mol [1]

IUPAC Name: this compound[1]

The structure, depicted below, features a benzene ring substituted with a methyl ester group (-COOCH₃), a methoxy group (-OCH₃), and two amino groups (-NH₂) at positions 3 and 4. This substitution pattern dictates the electronic environment of each atom and, consequently, its characteristic spectroscopic signature.

Caption: Molecular structure of this compound.

Spectroscopic Data Analysis

Due to the limited availability of experimentally acquired spectra in peer-reviewed literature for this compound, this guide will provide an expert interpretation based on established principles of spectroscopy and by drawing comparisons with closely related and well-characterized analogs, such as Methyl 3,4-diaminobenzoate.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, the methyl ester protons, and the amino protons.

Expected Chemical Shifts (δ) in CDCl₃:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |

| Aromatic-H | ~6.5 - 7.5 | Doublet, Doublet | 2H | The two aromatic protons will appear in the aromatic region, split by each other. |

| Amino-H (NH₂) | ~3.5 - 4.5 | Broad Singlet | 4H | The protons of the two amino groups are expected to be in this range and often appear as a broad signal due to exchange. |

| Methoxy-H (O-CH₃) | ~3.9 | Singlet | 3H | The methoxy group protons are shielded and appear as a sharp singlet. |

| Methyl Ester-H (COO-CH₃) | ~3.8 | Singlet | 3H | The methyl ester protons are also shielded and appear as a distinct singlet. |

-

Expert Insight: The exact chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield compared to unsubstituted benzene. The positions of the broad amino proton signals can vary significantly depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon | Chemical Shift (ppm) | Assignment Rationale |

| Carbonyl (C=O) | ~167 | The ester carbonyl carbon is characteristically deshielded. |

| Aromatic C-O | ~145 - 155 | The aromatic carbon attached to the methoxy group is deshielded. |

| Aromatic C-N | ~135 - 145 | The aromatic carbons attached to the amino groups will be in this region. |

| Aromatic C-H | ~110 - 125 | The aromatic carbons bonded to hydrogen will be more shielded. |

| Aromatic C-COOCH₃ | ~115 - 125 | The aromatic carbon attached to the ester group. |

| Methoxy (O-CH₃) | ~56 | The carbon of the methoxy group. |

| Methyl Ester (COO-CH₃) | ~52 | The carbon of the methyl ester group. |

-

Expert Insight: The interpretation of the aromatic region in the ¹³C NMR spectrum can be complex due to the overlapping signals. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons and quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H Stretch | Amino (NH₂) |

| 3050 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₃) |

| ~1710 | C=O Stretch | Ester |

| ~1620 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

-

Expert Insight: The N-H stretching region for the two amino groups may show two distinct bands, corresponding to the symmetric and asymmetric stretching vibrations. The exact position of the C=O stretch of the ester can be influenced by conjugation with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 196, corresponding to the molecular weight of the compound.[1]

-

Key Fragments:

-

Loss of a methoxy radical (-•OCH₃) from the ester to give a fragment at m/z = 165.

-

Loss of the methyl ester group (-•COOCH₃) to give a fragment at m/z = 137.

-

Further fragmentation of the aromatic ring structure.

-

PubChem provides a list of predicted m/z values for various adducts that could be observed in the mass spectrum, such as [M+H]⁺ at 197.09208 and [M+Na]⁺ at 219.07402.[2]

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer for analysis.

IR Sample Preparation (ATR Method)

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Sample Preparation (ESI Method)

-

Prepare a dilute solution of this compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While experimental data is not widely available in the public domain, the interpretations and predictions provided herein, based on fundamental spectroscopic principles and data from analogous compounds, offer a robust framework for the characterization of this important chemical intermediate. Researchers and scientists are encouraged to use this guide as a reference for confirming the identity and purity of their synthesized material and as a foundation for further analytical studies. The detailed protocols also serve as a practical resource for obtaining reliable and high-quality spectroscopic data.

References

An In-Depth Technical Guide to the Purity and Analysis of Aromatic Diamine Benzoates for Pharmaceutical Applications

A Senior Application Scientist's Field-Proven Insights into Methyl 3,4-Diamino-2-Methoxybenzoate and Its Analogs

Editorial Note: Initial searches for "this compound" did not yield specific data for this exact molecule. This guide has been constructed by leveraging established analytical principles and data from closely related structural analogs, such as Methyl 3,4-diaminobenzoate and various isomers of amino-methoxybenzoates. The methodologies presented are robust and broadly applicable to the target compound and similar molecules encountered in pharmaceutical development.

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Aromatic diamine benzoates are a class of compounds frequently employed as key building blocks for active pharmaceutical ingredients (APIs). The seemingly minor addition or positional change of functional groups, such as the amino and methoxy moieties in this compound, can significantly alter the molecule's reactivity, stability, and impurity profile. For researchers and drug development professionals, a comprehensive understanding of purity assessment is paramount. This guide provides an in-depth exploration of the analytical techniques and methodologies required to ensure the quality and consistency of this class of compounds.

Synthesis and Potential Impurities: A Proactive Approach to Purity

The purity of a compound is intrinsically linked to its synthetic route. A plausible synthesis for a diamino-methoxybenzoate derivative would likely involve nitration followed by reduction. Understanding this pathway allows for the anticipation of potential process-related impurities.

A common synthetic approach involves the nitration of a methoxybenzoate precursor, followed by the reduction of the nitro groups to amines. For instance, the synthesis of a related compound, Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, involves the reduction of a nitro group using powdered iron in acetic acid[1].

Potential Impurities May Include:

-

Starting Materials: Unreacted precursors, such as the corresponding dinitro or nitro-amino intermediates.

-

Side-Products: Isomers formed during nitration, or products of incomplete reduction (e.g., nitroso or hydroxylamine intermediates).

-

Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, particularly under acidic or basic conditions[2]. Oxidation of the diamino functionalities is also a significant concern, leading to colored impurities.

Diagram: Generalized Synthetic Pathway and Impurity Formation

Caption: Generalized synthesis and potential impurity pathways.

Chromatographic Purity Assessment: The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity analysis of pharmaceutical intermediates[3][4]. Its ability to separate and quantify the main component from its impurities with high precision makes it indispensable.

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC (RP-HPLC) method is the standard for assessing the purity of aromatic benzoates.

Experimental Protocol: RP-HPLC for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector[5].

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point[6].

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile. The use of a gradient elution is recommended to ensure the separation of impurities with a wide range of polarities[5].

-

-

Detection: UV detection at a wavelength that provides a good response for the main peak and expected impurities, often around 254 nm[6]. A PDA detector is advantageous for assessing peak purity.

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol at a concentration of approximately 0.5-1.0 mg/mL[6].

Data Presentation: Illustrative HPLC Purity Data

| Parameter | Value | Rationale |

| Column | C18 (4.6 x 250 mm, 5 µm) | Excellent for resolving nonpolar to moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Provides good peak shape and separates a wide range of impurities. |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |

| Purity Calculation | Area Percent | A standard method for purity assessment, assuming similar response factors for impurities. |

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile impurities or when derivatization is feasible, GC-MS is a powerful tool. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry[4].

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms)[4].

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Detector Temperature: Typically 250°C and 280°C, respectively[6].

-

Oven Temperature Program: A temperature ramp (e.g., 10°C/min) is used to separate compounds based on their boiling points[4][6].

Spectroscopic Analysis: Structural Confirmation and Identification

Spectroscopic techniques are essential for confirming the chemical structure of the main compound and identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation[3]. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR Spectral Interpretation (Predicted for this compound):

-

Aromatic Protons: Signals in the aromatic region (typically 6.0-8.0 ppm), with chemical shifts and coupling constants indicative of the substitution pattern.

-

Methoxy Group: A singlet around 3.8-4.0 ppm corresponding to the -OCH₃ protons.

-

Methyl Ester Group: A singlet around 3.7-3.9 ppm for the -COOCH₃ protons.

-

Amino Groups: Broad singlets for the -NH₂ protons, the chemical shift of which can be concentration and solvent-dependent.

For comparison, the ¹H NMR of Methyl 3,4-diaminobenzoate shows aromatic protons at δ 7.49, 7.47, and 6.68 ppm, a methyl ester singlet at δ 3.87 ppm, and two broad singlets for the amino protons at δ 3.80 and 3.35 ppm[7].

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher)[4].

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆)[4]. Tetramethylsilane (TMS) is typically used as an internal standard.

Diagram: Analytical Workflow for Purity and Identity

Caption: A comprehensive analytical workflow for the compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and its fragments, confirming its identity[3]. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities. The predicted monoisotopic mass for C₉H₁₂N₂O₃ is 196.0848 Da[8].

Storage and Stability

Aromatic diamines can be sensitive to light, air, and heat. Proper storage is crucial to maintain purity over time.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To slow down potential degradation reactions[2]. |

| Light | Protect from light. | Aromatic amines can be susceptible to photodegradation[2]. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen). | To minimize oxidation of the amino groups[2]. |

| Moisture | Keep container tightly sealed. | To prevent hydrolysis of the ester group[2]. |

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are recommended to understand the stability profile and identify potential degradation products[2].

Conclusion: A Framework for Quality

The purity and analysis of this compound and its analogs demand a multi-faceted analytical approach. This guide provides a robust framework for researchers and drug development professionals to ensure the quality and consistency of these critical pharmaceutical intermediates. By integrating chromatographic and spectroscopic techniques, and by understanding the potential for impurity formation and degradation, scientists can confidently advance their development programs. The principles and protocols outlined herein are built upon a foundation of established analytical science and are designed to be adapted to the specific challenges presented by this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. PubChemLite - this compound (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to Determining the Solubility Profile of Methyl 3,4-diamino-2-methoxybenzoate

Introduction: Understanding the Physicochemical Landscape

Methyl 3,4-diamino-2-methoxybenzoate, a substituted aromatic amine, presents a unique set of physicochemical characteristics that are critical to understand for its application in research and development, particularly in the pharmaceutical sciences. With a molecular formula of C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol , its structure, featuring two basic amino groups and a methyl ester, suggests a nuanced solubility profile that is highly dependent on the solvent system and its pH.[1] This guide provides a comprehensive framework for elucidating the solubility of this compound, moving from theoretical predictions to detailed, field-proven experimental protocols. The methodologies described herein are designed to equip researchers with the tools to generate reliable and reproducible solubility data, a cornerstone for formulation development, bioavailability assessment, and overall drug discovery and development success.

Predicted Solubility Profile: A Heuristic Approach

Aqueous Solubility: The presence of two amino groups suggests that the aqueous solubility of this compound will be significantly influenced by pH.[2][3] In acidic conditions, these primary amine functionalities will become protonated, forming ammonium salts which are generally more water-soluble. Conversely, in neutral to basic conditions, the compound will exist predominantly in its less polar, free base form, leading to lower aqueous solubility. The methoxy and methyl ester groups, being relatively non-polar, will likely limit the overall water solubility of the neutral molecule. Aromatic amines, in general, exhibit decreased water solubility with increasing hydrocarbon chain length.[4]

Organic Solvent Solubility: Based on the solubility profiles of similar aminobenzoate esters, such as Methyl 4-Amino-2-methoxybenzoate and 4-Aminobenzoic acid ethyl ester, it is anticipated that this compound will exhibit good solubility in polar organic solvents.[5][6] These would likely include:

-

Ethanol

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

Solubility in non-polar organic solvents like hexanes or toluene is expected to be limited.

Quantitative Analysis: Establishing the Solubility Profile

To move beyond qualitative predictions, rigorous experimental determination of the solubility of this compound is essential. The following section details the gold-standard methodologies for this purpose.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 196.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Predicted XLogP3 | 0.4 | PubChem[1] |

Experimental Protocols: A Step-by-Step Guide

I. Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]

Causality of Experimental Choices: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under the specified conditions. The use of a buffer system is critical for controlling the pH, which, as predicted, will have a substantial impact on the aqueous solubility of this compound.

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7]

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Incubation: Add a precise volume of each buffer solution to the respective vials. The vials are then sealed and placed in a mechanical shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).[7][10]

-

Equilibration: Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[7][10] It is advisable to take time-course samples to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution no longer changes over time).

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[10]

-

Quantification: The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be prepared in the same buffer matrix.

Self-Validating System: The protocol's integrity is maintained by including control samples, running replicates for each condition, and confirming the solid form of the excess compound after the experiment (e.g., via XRPD) to ensure no phase transformation has occurred.

II. Determination of pKa and Intrinsic Solubility via Potentiometric Titration

Potentiometric titration is a powerful technique for determining the ionization constants (pKa) of a compound, which is essential for understanding its pH-dependent solubility.[11][12][13][14] This method can also be adapted to determine the intrinsic solubility of the free base.

Causality of Experimental Choices: By titrating a solution of the compound with a strong acid or base and monitoring the pH, the pKa values corresponding to the protonation of the two amino groups can be determined. This information is critical for predicting and modeling the solubility-pH profile.

Protocol:

-

Instrument Setup: Calibrate a pH meter with standard buffer solutions.

-

Sample Preparation: Prepare a solution of this compound in a suitable co-solvent system (e.g., methanol-water) if the aqueous solubility is too low for direct titration.[15]

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. Specialized software is often used for accurate pKa determination.

-

Intrinsic Solubility Determination: The potentiometric titration data can be further analyzed to calculate the intrinsic solubility of the compound.[11][12][13][14]

Self-Validating System: The accuracy of the pKa determination is validated by using a compound with a known pKa as a standard and ensuring the reproducibility of the titration curves across multiple runs.

Visualization of Methodologies

Diagram 1: Shake-Flask Solubility Workflow

Caption: Workflow for equilibrium solubility determination.

Diagram 2: Logic of pH-Dependent Aqueous Solubility

Caption: Influence of pH on the ionization state and aqueous solubility of an aromatic amine.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive characterization of the solubility profile of this compound. While predictions based on structural analogs offer valuable initial insights, the detailed experimental protocols outlined herein are indispensable for generating the precise, high-quality data required for informed decision-making in a research and development setting. The determination of both equilibrium solubility across a range of pH values and the compound's pKa will provide a complete picture of its behavior in aqueous and organic media. This foundational knowledge is paramount for advancing the scientific understanding and potential applications of this molecule.

References

- 1. This compound | C9H12N2O3 | CID 12097753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. issr.edu.kh [issr.edu.kh]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. who.int [who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

A Comprehensive Technical Guide to Methyl 3,4-diamino-2-methoxybenzoate: A Key Building Block in Heterocyclic Synthesis

Abstract: Methyl 3,4-diamino-2-methoxybenzoate is a highly functionalized aromatic compound that serves as a pivotal starting material in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring vicinal amino groups essential for heterocycle formation, a methoxy group for modulating electronic properties and solubility, and a methyl ester for further derivatization, makes it an exceptionally versatile building block. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, and a thorough exploration of its application in the construction of pharmacologically significant heterocyclic scaffolds, including quinoxalines and benzodiazepines. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers, chemists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this valuable intermediate in their synthetic endeavors.

Introduction: The Strategic Value of Substituted o-Phenylenediamines

In the landscape of drug discovery and materials science, ortho-phenylenediamines (OPDs) are cornerstone synthons for the construction of a multitude of fused heterocyclic systems. The ability of the two adjacent amino groups to react with bifunctional electrophiles provides a direct and efficient pathway to privileged scaffolds such as benzodiazepines, quinoxalines, and benzimidazoles—all of which are prominent cores in numerous therapeutic agents.

While simple OPD is a staple, the strategic introduction of substituents onto the aromatic ring dramatically expands the chemical space accessible to chemists. These substituents serve multiple critical functions: they can act as steric or electronic guides to control reaction regioselectivity, provide vectors for further molecular elaboration, and fine-tune the physicochemical and pharmacological properties of the final compounds.

This compound (CAS No. 538372-37-1) emerges as a particularly valuable member of this class.[1][2] The methoxy group at the 2-position and the methyl ester at the 1-position introduce both electronic asymmetry and multiple points for diversification, setting it apart from simpler diamino-aromatics. This guide will illuminate the synthesis and synthetic utility of this powerful building block.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 538372-37-1 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1][3] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a solid, likely off-white to brown | General knowledge |

| SMILES | COC1=C(C=CC(=C1N)N)C(=O)OC | [1][3] |

| InChIKey | RWEQERJJDQFUDV-UHFFFAOYSA-N | [1][3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy group protons (~3.8-4.0 ppm), the methyl ester protons (~3.9 ppm), and two broad signals for the non-equivalent amine protons (NH₂).

-

¹³C NMR: The carbon NMR would display nine unique signals corresponding to the aromatic carbons, the methoxy carbon, the methyl ester carbon, and the carbonyl carbon.

-

Mass Spectrometry (MS): The monoisotopic mass is 196.0848 Da.[1][3] Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 197.0921.[3]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amines (~3300-3500 cm⁻¹), C=O stretching for the ester (~1700-1720 cm⁻¹), and C-O stretching for the ether and ester groups.

Synthesis of this compound

The synthesis of this target molecule typically involves a multi-step sequence, commonly starting from a more readily available substituted nitrobenzoic acid. A representative and logical synthetic pathway involves the esterification of a suitable benzoic acid precursor followed by the reduction of a nitro group to an amine. The following workflow illustrates a common strategy for preparing substituted diamino aromatics.

Experimental Protocol: Reduction of a Nitro-Amino Precursor

This protocol details the final, critical step: the reduction of a nitro-amino aromatic compound to the target diamine. This is a robust and widely used transformation in organic synthesis.

Rationale: The reduction of an aromatic nitro group to a primary amine is a cornerstone reaction. Catalytic hydrogenation (e.g., H₂ with Pd/C) is highly effective and clean. Alternatively, metal/acid systems like iron powder in acetic acid are inexpensive and reliable for this transformation, as demonstrated in the synthesis of related compounds.[4]

Step-by-Step Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, Methyl 3-amino-2-methoxy-4-nitrobenzoate (1.0 eq).

-

Solvent Addition: Add a suitable solvent mixture, such as ethanol and water (e.g., 4:1 v/v), to create a slurry.

-

Reagent Addition: Add iron powder (Fe, ~5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl, ~0.2 eq). The ammonium chloride helps to activate the iron surface.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

-

Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a scaffold for building complex heterocyclic systems.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including antibacterial and anticancer properties.[5] The most direct synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7]

Experimental Protocol: Quinoxaline Formation

-

Dissolution: Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Addition of Dicarbonyl: Add a 1,2-dicarbonyl compound, such as benzil (1.0 eq), to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid, with the product precipitating out of solution. Monitor by TLC.

-

Isolation: Cool the reaction mixture and collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and dry to afford the pure quinoxaline derivative. Further purification can be achieved by recrystallization.

Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a famous class of psychoactive drugs and are central to medicinal chemistry.[8] The condensation of an o-phenylenediamine with two equivalents of a ketone, often under acidic catalysis, provides a straightforward entry to the 1,5-benzodiazepine core.[9]

Experimental Protocol: 1,5-Benzodiazepine Formation

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like acetonitrile or methanol, add an excess of a ketone (e.g., acetone, 2.5 eq).

-

Catalyst: Add a catalytic amount of an acid. Solid acid catalysts like H-MCM-22 are effective, or a few drops of acetic acid can be used.[9]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting diamine is consumed (typically 1-3 hours).[9]

-

Work-up: Remove the catalyst by filtration (if solid). Evaporate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the desired 1,5-benzodiazepine derivative.

Role in Drug Discovery and Medicinal Chemistry

The utility of this compound extends beyond its role as a simple synthon. Its constituent functional groups offer distinct advantages for designing molecules with therapeutic potential:

-

Orthogonal Functionality: The methyl ester provides a handle for late-stage diversification via hydrolysis and amidation, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

-

Property Modulation: The methoxy group at the 2-position influences the molecule's conformation and electronic nature. It can form intramolecular hydrogen bonds, impact lipophilicity, and alter metabolic stability, all of which are critical parameters in drug design.

-

Scaffold Hopping: The heterocycles derived from this building block are themselves valuable starting points. For instance, a synthesized quinoxaline can be further functionalized, allowing chemists to explore chemical space around a proven pharmacophore. This approach is central to developing novel therapeutics, such as kinase inhibitors.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound Methyl 3,4-diaminobenzoate (CAS 36692-49-6) can provide guidance.

-

Hazard Classification: Classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[11] The signal word is "Danger".

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, is required.[11] Use in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a sophisticated and strategically designed building block that offers significant advantages for the synthesis of complex molecules. Its pre-installed functionalities provide a robust platform for constructing diverse and medicinally relevant heterocyclic cores like quinoxalines and benzodiazepines. The ability to control electronic properties and introduce multiple points of diversification makes it an invaluable tool for researchers and professionals in drug discovery and development. By understanding its properties, synthesis, and reactivity, chemists can unlock its full potential to accelerate the creation of novel chemical entities.

References

- 1. This compound | C9H12N2O3 | CID 12097753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:538372-37-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. PubChemLite - this compound (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoxaline synthesis [organic-chemistry.org]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Theoretical Properties and Applications of Methyl 3,4-diamino-2-methoxybenzoate

Abstract

Methyl 3,4-diamino-2-methoxybenzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring vicinal diamino groups, a methoxy moiety, and a methyl ester, positions it as a versatile and strategic building block for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its theoretical properties, predicted spectroscopic profile, chemical reactivity, and potential applications, particularly in the realm of drug discovery as a scaffold for kinase inhibitors and other targeted therapeutics. We will explore its synthetic utility, propose experimental workflows, and detail necessary safety and handling protocols, offering a comprehensive resource for researchers and drug development professionals.

Introduction

Overview of this compound

This compound (MDAMB) is a key organic intermediate whose value lies in the strategic placement of its functional groups on the benzene ring. The adjacent (vicinal) 3,4-diamino groups are particularly notable, serving as a powerful synthon for the construction of fused heterocyclic rings, which are core components of many biologically active molecules. The electron-donating nature of the methoxy and amino groups, combined with the electron-withdrawing character of the methyl ester, creates a nuanced electronic profile that influences the molecule's reactivity and the properties of its derivatives.

Significance in Medicinal Chemistry and Organic Synthesis

In modern drug discovery, certain molecular frameworks, often referred to as "privileged scaffolds," appear frequently in molecules that exhibit high affinity for various biological targets. The benzimidazole and quinoxaline systems, which are readily accessible from MDAMB, are classic examples of such scaffolds. Consequently, MDAMB is not merely a reagent but a foundational component for generating libraries of compounds for high-throughput screening and subsequent lead optimization.[1][2] Its utility is particularly pronounced in the development of small-molecule kinase inhibitors, a cornerstone of modern oncology and immunology research.[3][4]

Molecular Structure and Physicochemical Properties

Chemical Identity

The fundamental properties of MDAMB are summarized in the table below, providing essential identifiers and structural information.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 538372-37-1 | [5] |

| Molecular Formula | C₉H₁₂N₂O₃ | [5] |

| Molecular Weight | 196.20 g/mol | [5] |

| Canonical SMILES | COC1=C(C=CC(=C1N)N)C(=O)OC | [6] |

| InChIKey | RWEQERJJDQFUDV-UHFFFAOYSA-N | [5][6] |

Computed Theoretical Properties

Computational models provide valuable insights into the behavior of a molecule, such as its membrane permeability and solubility, which are critical for drug development.

| Computed Property | Value | Significance | Source |

| XLogP3 | 0.4 | Predicts low lipophilicity and good aqueous solubility. | [5][6] |

| Polar Surface Area (PSA) | 87.6 Ų | Suggests potential for good cell membrane permeability. | [5] |

| Hydrogen Bond Donors | 2 | The two primary amine (-NH₂) groups can donate H-bonds. | |

| Hydrogen Bond Acceptors | 3 | The ester and methoxy oxygens can accept H-bonds. | |

| Monoisotopic Mass | 196.0848 Da | Exact mass used for high-resolution mass spectrometry. | [5][6] |

Theoretical Spectroscopic Profile

While experimental data for this specific isomer is scarce, a theoretical spectroscopic profile can be predicted based on established principles of NMR, IR, and MS. This predicted data is invaluable for reaction monitoring and structural confirmation.

| Spectroscopy | Predicted Observations |

| ¹H NMR | - Aromatic Protons: Two doublets in the ~6.0-7.5 ppm range. - Amino Protons: Two broad singlets (~3.5-5.0 ppm), which may exchange with D₂O. - Methoxy Protons (-OCH₃): A singlet around 3.8-4.0 ppm. - Methyl Ester Protons (-COOCH₃): A singlet around 3.7-3.9 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): ~167-170 ppm. - Aromatic Carbons: Six signals between ~100-155 ppm. Carbons attached to N or O will be downfield. - Methoxy Carbon (-OCH₃): ~55-60 ppm. - Methyl Ester Carbon (-COOCH₃): ~50-55 ppm. |

| Infrared (IR) | - N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region (symmetric & asymmetric). - C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. - C=O Stretch (Ester): Strong absorption around 1700-1720 cm⁻¹. - C-O Stretch: ~1200-1300 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): m/z = 196. - Key Fragments: Loss of methoxy radical (m/z = 165), loss of methyl ester group (m/z = 137). |

Reactivity and Synthetic Utility

Key Reactive Sites

The synthetic versatility of MDAMB stems from its distinct reactive centers:

-

The Vicinal Diamine: This is the most significant feature. The two adjacent amino groups are perfectly positioned to undergo condensation reactions with bifunctional electrophiles to form five- or six-membered heterocyclic rings.

-

The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, converted to an amide via aminolysis, or reduced to a primary alcohol.

-

The Aromatic Ring: While the ring is electron-rich due to the amino and methoxy groups, electrophilic aromatic substitution is possible, though regioselectivity will be complex. The amino groups are typically protected before attempting such reactions.

Core Application: Synthesis of Heterocyclic Scaffolds

The primary utility of MDAMB is as a precursor to important heterocyclic cores.[7][8] The choice of the co-reactant dictates the resulting scaffold, allowing for programmed synthesis of diverse molecular libraries.

Caption: Reaction pathways from MDAMB to key heterocyclic cores.

Proposed Synthetic Pathway

A plausible and efficient synthesis of MDAMB would start from a commercially available nitro-substituted benzoic acid. The following workflow outlines a logical synthetic route.